A Technical Guide to Fmoc-Cys(Mtt)-OH: Properties, Protocols, and Applications in Peptide Synthesis
A Technical Guide to Fmoc-Cys(Mtt)-OH: Properties, Protocols, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of N-α-Fmoc-S-(4-methyltrityl)-L-cysteine (Fmoc-Cys(Mtt)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). This document is intended to serve as a core resource for researchers and professionals involved in peptide chemistry and drug development, offering detailed methodologies and a clear presentation of key data.
Core Chemical Properties
Fmoc-Cys(Mtt)-OH is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by an acid-labile 4-methyltrityl (Mtt) group.[1] This orthogonal protection scheme is fundamental to its utility, allowing for the selective deprotection of either the N-terminus for chain elongation or the thiol group for specific modifications, such as disulfide bond formation.[2] The compound typically appears as a white to light yellow crystalline powder.[3]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 269067-38-1 | [3] |
| Molecular Formula | C₃₈H₃₃NO₄S | [4] |
| Molecular Weight | 599.74 g/mol | [4] |
| Appearance | White to light yellow solid | [3] |
| Predicted Boiling Point | 772.7 ± 60.0 °C | [3][5] |
| Predicted Density | 1.256 ± 0.06 g/cm³ | [3][4] |
| Predicted pKa | 3.40 ± 0.10 | [3][5] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Key Applications in Peptide Synthesis
The primary application of Fmoc-Cys(Mtt)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). The strategic use of the Mtt protecting group offers significant advantages, particularly in the synthesis of complex peptides containing multiple disulfide bonds.
The Mtt group is highly sensitive to acid and can be selectively cleaved under very mild acidic conditions, typically using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). This allows for the deprotection of the cysteine thiol group while other acid-labile protecting groups, such as tert-butyl (tBu) on other residues, remain intact. This orthogonality is crucial for directing the formation of specific disulfide bridges in a controlled manner.[6]
Experimental Protocols
Incorporation of Fmoc-Cys(Mtt)-OH in SPPS
This protocol outlines the standard procedure for coupling Fmoc-Cys(Mtt)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-Cys(Mtt)-OH
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SPPS Resin (e.g., Rink Amide, Wang resin)
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Fmoc-protected amino acids
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times), IPA (3 times), and finally DMF (5 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Mtt)-OH (3 equivalents relative to resin loading), HOBt or Oxyma (3 eq.), in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated Fmoc-Cys(Mtt)-OH solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times), IPA (3 times), and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Selective Deprotection of the Mtt Group on-Resin
This protocol describes the selective removal of the Mtt group from the cysteine side chain while the peptide remains attached to the resin.
Materials:
-
Peptidyl-resin containing Cys(Mtt)
-
Deprotection solution: 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Washing solvents: DCM, DMF
-
Neutralization solution: 10% N,N-Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DCM.
-
Mtt Deprotection: Treat the resin with the deprotection solution (1-2% TFA, 2-5% TIS in DCM) for 2 minutes. Repeat this treatment multiple times (typically 5-10 times) until the deprotection is complete. The progress can be monitored by observing the yellow color of the trityl cation in the filtrate.
-
Washing: Wash the resin thoroughly with DCM to remove the cleaved Mtt groups and residual acid.
-
Neutralization: Wash the resin with 10% DIPEA in DMF to neutralize any remaining acid.
-
Final Washing: Wash the resin with DMF and then DCM. The resin-bound peptide with a free cysteine thiol is now ready for subsequent modification, such as disulfide bond formation.
Orthogonal Disulfide Bond Formation Workflow
The following diagram illustrates a typical workflow for the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy involving Fmoc-Cys(Mtt)-OH and another cysteine derivative, such as Fmoc-Cys(Acm)-OH (where Acm is the acetamidomethyl protecting group).
Caption: Workflow for orthogonal disulfide bond formation.
Analytical Characterization
The purity and identity of Fmoc-Cys(Mtt)-OH and the resulting peptides are typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the chemical purity of the amino acid derivative and the final peptide.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and the synthesized peptide, verifying the correct incorporation of the amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of Fmoc-Cys(Mtt)-OH.
This guide provides a foundational understanding of Fmoc-Cys(Mtt)-OH for its effective application in peptide synthesis. For specific applications and troubleshooting, further consultation of specialized literature is recommended.
References
- 1. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]
- 2. CAS 269067-38-1: Fmoc-Cys(Mtt)-OH | CymitQuimica [cymitquimica.com]
- 3. FMOC-CYS(MTT)-OH CAS#: 269067-38-1 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
